molecular formula C12F8N4O4 B14449544 Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dinitro- CAS No. 74632-45-4

Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dinitro-

Cat. No.: B14449544
CAS No.: 74632-45-4
M. Wt: 416.14 g/mol
InChI Key: JBCCBHWUUHQYOE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . For the specific preparation of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro-, the following steps are generally followed:

Chemical Reactions Analysis

Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The primary mechanism of action of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization process alters the compound’s physical and chemical properties, enabling its use in various applications . The molecular targets and pathways involved in this process include the interaction of the compound with light and its subsequent effect on the electronic structure of the molecule .

Properties

CAS No.

74632-45-4

Molecular Formula

C12F8N4O4

Molecular Weight

416.14 g/mol

IUPAC Name

bis(2,3,5,6-tetrafluoro-4-nitrophenyl)diazene

InChI

InChI=1S/C12F8N4O4/c13-1-5(17)11(23(25)26)6(18)2(14)9(1)21-22-10-3(15)7(19)12(24(27)28)8(20)4(10)16

InChI Key

JBCCBHWUUHQYOE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N=NC2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F

Origin of Product

United States

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